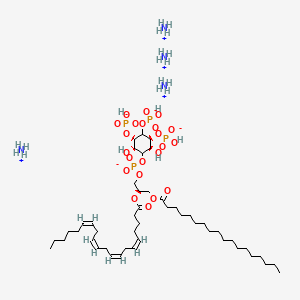![molecular formula C10H9N2S2- B13407295 N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to provide a high degree of control over polymerization, making it valuable in the synthesis of polymers with narrow molecular weight distributions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE typically involves the reaction of N-methyl-N-phenyldithiocarbamate with cyanomethyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE as a RAFT agent involves the reversible addition-fragmentation chain transfer process . The compound acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The cyanomethyl group plays a crucial role in the chain transfer process, facilitating the formation and termination of polymer chains .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Cyanomethyl dodecyl trithiocarbonate
Uniqueness
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is unique due to its specific structure, which provides a high degree of control in RAFT polymerization processes . Its ability to produce polymers with narrow molecular weight distributions and its versatility in various polymerization reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H9N2S2- |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3,(H,13,14)/p-1 |
InChI Key |
UHAXFYWBECJROI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1CC#N)C(=S)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
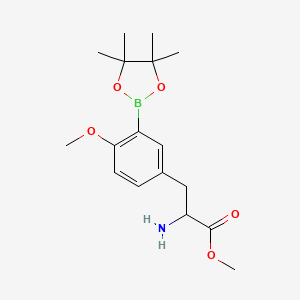
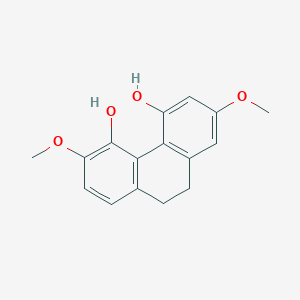
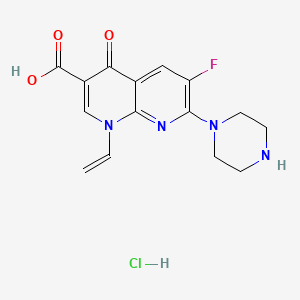
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
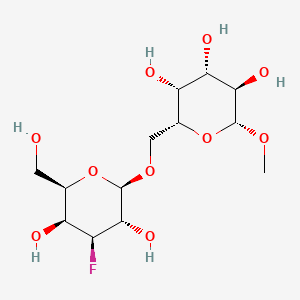
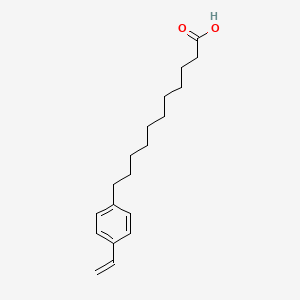

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

